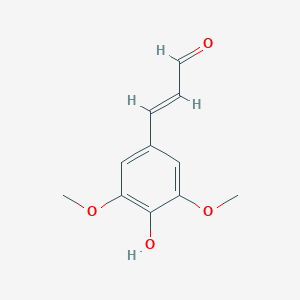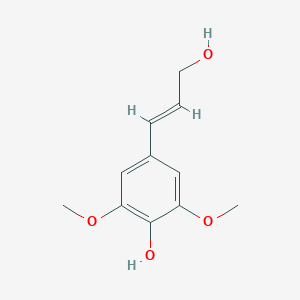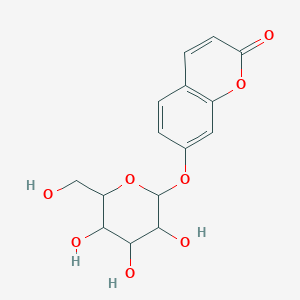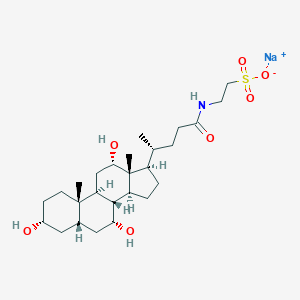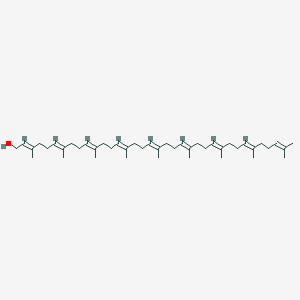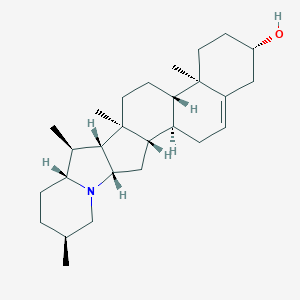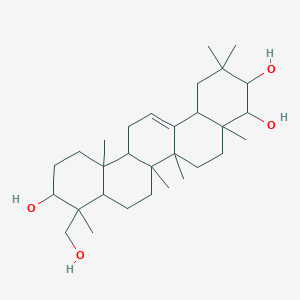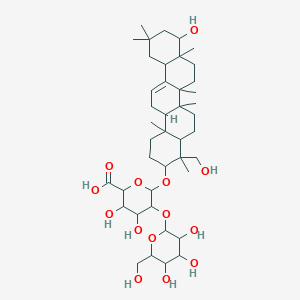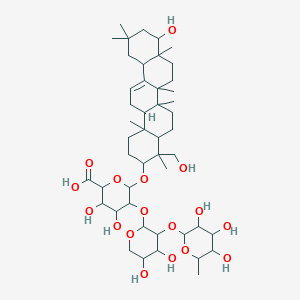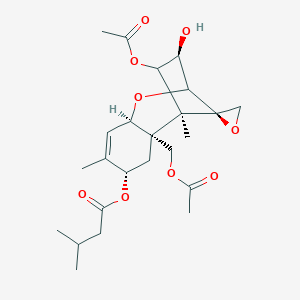
Toxine T-2
Vue d'ensemble
Description
La toxine T-2 est une trichothecène de type A, une mycotoxine produite par diverses espèces de Fusarium, notamment Fusarium sporotrichioides et Fusarium poae . C'est l'une des trichothecènes les plus toxiques et elle représente un risque important pour la santé humaine et animale. La this compound est connue pour ses effets immunotoxiques, neurotoxiques et cytotoxiques puissants . Elle est couramment présente dans les céréales contaminées comme le blé, l'orge, le seigle, l'avoine et le maïs .
Mécanisme D'action
Target of Action
T-2 toxin, a trichothecene mycotoxin, primarily targets the gut, liver, and brain . The gut is the main organ of absorption, making it the primary target of T-2 toxin . The liver, being the major detoxifying organ, is also a significant target . Additionally, T-2 toxin can cross the blood-brain barrier, leading to neurotoxic effects .
Mode of Action
T-2 toxin exerts its toxic effects through several mechanisms. It interacts with its targets, leading to immunotoxicity, neurotoxicity, and reproductive toxicity . Modified forms of T-2 toxin, such as T-2–3-glucoside, exert their immunotoxic effects by signaling through JAK/STAT . T-2 toxin can also increase the permeability of the blood-brain barrier, triggering cerebral edema, intracerebral hemorrhage, inflammatory cell infiltration, and mitochondrial damage .
Biochemical Pathways
T-2 toxin affects various biochemical pathways. It contributes to the metabolism of T-2 toxin, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the primary products . Autophagy, hypoxia-inducible factors, and exosomes are involved in T-2 toxin-induced immunotoxicity . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists .
Result of Action
The effects of T-2 toxin’s action are potent and varied. It induces sublethal or lethal toxicosis, threatening the growth of humans and animals . It can lead to weight loss, anorexia, vomiting, diarrhea, gastrointestinal bleeding, and necrosis in humans or animals . It also causes serous hemorrhagic inflammation; necrosis and ulceration in the digestive tract; and dystrophy in liver, kidney, heart, brain, and peripheral ganglia of the vegetative nervous system .
Action Environment
The action of T-2 toxin is influenced by environmental factors. T-2 toxin is produced by different Fusarium species and is commonly found in food and grain-based animal feed, particularly in wheat, barley, rye, oats, and maize . The fungi capable of producing T-2 toxin can grow under a variety of environmental conditions, including nutrient content, temperature, moisture content, and oxygen level in the growth medium . T-2 toxin is structurally stable and remains unchanged under high temperature and radiation conditions .
Applications De Recherche Scientifique
T-2 toxin has several scientific research applications, including:
Toxicology Studies: T-2 toxin is used to study its toxic effects on various biological systems, including its immunotoxic, neurotoxic, and cytotoxic properties.
Cancer Research: T-2 toxin has been investigated for its potential anti-tumor properties and its ability to induce apoptosis in cancer cells.
Food Safety: Research on T-2 toxin contamination in food and feed helps in developing decontamination strategies and ensuring food safety.
Biological Pathways: Studies on the molecular mechanisms of T-2 toxin provide insights into its effects on cellular pathways and gene expression.
Analyse Biochimique
Biochemical Properties
T-2 toxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of T-2 toxin is the inhibition of protein synthesis . It achieves this by binding to the peptidyl transferase enzyme, causing disorders in translation and targeting the 60S ribosomal subunit . The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3’-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .
Cellular Effects
T-2 toxin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . T-2 toxin induces DNA damage and cell death on prolonged administration . It also increases blood-brain barrier permeability and inhibits monoamine oxidase activity in the brain .
Molecular Mechanism
T-2 toxin exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . T-2 toxin is known to induce antioxidant enzymes and has been associated with the activation of several brain nuclei involved in the autonomic and endocrine regulation of feeding behavior and physiology .
Temporal Effects in Laboratory Settings
Over time, T-2 toxin’s effects can change in laboratory settings. It has been observed that autophagy, hypoxia-inducible factors, and exosomes are involved in T-2 toxin-induced immunotoxicity . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists .
Dosage Effects in Animal Models
The effects of T-2 toxin vary with different dosages in animal models. Depending on the age, way of exposure, and dosage, intoxication manifests by vomiting, feed refusal, stomach necrosis, and skin irritation .
Metabolic Pathways
T-2 toxin is involved in several metabolic pathways. The main reactions in trichothecene metabolism are hydrolysis, hydroxylation, and deep oxidation . Typical metabolites of T-2 toxin in an organism are HT-2 toxin, T-2-triol, T-2-tetraol, 3-hydroxy-T-2, and 3-hydroxy-HT-2 toxin .
Transport and Distribution
After ingestion or exposure, T-2 toxin is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .
Subcellular Localization
It is known that T-2 toxin has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to immunotoxicity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La toxine T-2 est principalement produite par les espèces Fusarium par biosynthèse naturelle. La production synthétique de la this compound implique la culture de souches de Fusarium dans des conditions spécifiques qui favorisent la production de toxines. Le processus comprend :
Culture : Les souches de Fusarium sont cultivées sur des substrats appropriés tels que des céréales ou des milieux synthétiques.
Extraction : La toxine est extraite de la culture fongique à l'aide de solvants organiques comme le méthanol ou l'acétonitrile.
Méthodes de production industrielle : La production industrielle de la this compound n'est pas courante en raison de sa nature toxique. les laboratoires de recherche peuvent produire de la this compound à des fins expérimentales en utilisant des procédés de fermentation contrôlée impliquant des espèces de Fusarium .
Analyse Des Réactions Chimiques
Types de réactions : La toxine T-2 subit diverses réactions chimiques, notamment :
Hydrolyse : La this compound peut être hydrolysée pour former la toxine HT-2 et d'autres métabolites.
Oxydation : Les réactions d'oxydation peuvent convertir la this compound en dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent conduire à la formation de métabolites réduits.
Réactifs et conditions courants :
Hydrolyse : Des conditions acides ou enzymatiques sont couramment utilisées pour les réactions d'hydrolyse.
Oxydation : Des oxydants tels que le peroxyde d'hydrogène ou des enzymes comme le cytochrome P450 sont utilisés pour l'oxydation.
Réduction : Des réducteurs comme le borohydrure de sodium peuvent être utilisés pour les réactions de réduction.
Principaux produits :
Toxine HT-2 : Un produit d'hydrolyse primaire de la this compound.
Dérivés hydroxylés : Produits des réactions d'oxydation.
Métabolites réduits : Produits des réactions de réduction.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Études toxicologiques : La this compound est utilisée pour étudier ses effets toxiques sur divers systèmes biologiques, notamment ses propriétés immunotoxiques, neurotoxiques et cytotoxiques.
Recherche sur le cancer : La this compound a été étudiée pour ses propriétés antitumorales potentielles et sa capacité à induire l'apoptose dans les cellules cancéreuses.
Sécurité alimentaire : La recherche sur la contamination par la this compound dans les aliments et les aliments pour animaux aide à développer des stratégies de décontamination et à assurer la sécurité alimentaire.
Voies biologiques : Les études sur les mécanismes moléculaires de la this compound fournissent des informations sur ses effets sur les voies cellulaires et l'expression des gènes.
5. Mécanisme d'action
La this compound exerce ses effets toxiques par plusieurs mécanismes :
Inhibition de la synthèse protéique : La this compound inhibe la synthèse protéique en se liant au centre peptidyl transférase ribosomal, ce qui conduit à la perturbation de la formation de la liaison peptidique.
Stress oxydant : La this compound induit un stress oxydant en générant des espèces réactives de l'oxygène, ce qui conduit à des dommages cellulaires.
Induction de l'apoptose : La this compound déclenche l'apoptose par l'activation des caspases et de la voie mitochondriale.
Modulation immunitaire : La this compound affecte les cellules immunitaires en modifiant la production de cytokines et les voies de signalisation.
Composés similaires :
Toxine HT-2 : Un produit d'hydrolyse de la this compound présentant des propriétés toxiques similaires.
Diacetoxyscirpenol : Une autre trichothecène de type A présentant une toxicité comparable.
Néosolaniol : Une mycotoxine trichothecène présentant une structure chimique et des effets similaires.
Unicité de la this compound : La this compound est unique en raison de sa forte puissance et de ses effets toxiques divers. C'est l'une des trichothecènes les plus toxiques et elle possède un large éventail d'activités biologiques, ce qui en fait un composé précieux pour la recherche toxicologique et biochimique .
Comparaison Avec Des Composés Similaires
HT-2 Toxin: A hydrolysis product of T-2 toxin with similar toxic properties.
Diacetoxyscirpenol: Another type A trichothecene with comparable toxicity.
Neosolaniol: A trichothecene mycotoxin with similar chemical structure and effects.
Uniqueness of T-2 Toxin: T-2 toxin is unique due to its high potency and diverse toxic effects. It is one of the most toxic trichothecenes and has a broad spectrum of biological activities, making it a valuable compound for toxicological and biochemical research .
Propriétés
IUPAC Name |
[11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOFFBJRFZBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860264 | |
| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] White powder; [MSDSonline], Solid | |
| Record name | T-2 toxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | T2 Toxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in ethyl alcohol, ethyl acetate, chloroform, DMSO, and other organic solvents; slightly sol in petroleum ether; very slightly soluble in water. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Studies with whole cells, cell-free protein synthetic system, & acid-insol cell fractions of Tetrahymena pyriformis indicated that T-2 toxin inhibited protein synthesis by impairing the 60 S ribosome subunit & inhibited RNA & dna synthesis by disturbing the cell membrane function., T2-trichothecene binds in vitro to active SH groups of creatine phosphokinase, lactate dehydrogenase & alcohol dehydrogenase, inhibiting their catalytic activity., The high affinity of T2-trichothecene & higher trichothecenes to SH compounds provides a molecular basis for an interaction with the spindle fiber mechanism. ..., T-2 toxin could inhibit synthesis of DNA and RNA both in vivo (0.75 mg/kg bw single or multiple doses) and in vitro (> 0.1-1 ng/mL)., For more Mechanism of Action (Complete) data for T-2 TOXIN (14 total), please visit the HSDB record page. | |
| Details | EUROPEAN COMMISSION; Opinion of the Scientific Commitee on Food on Fisarium toxins part 5: T-2 toxin and HT-2 toxin, adopted on 30 May 2001; Available from, as of October 29, 2013: https://ec.europa.eu/food/fs/sc/scf/out88_en.pdf | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles from benzene & Skellysolve B; acetate deriv: amorphous solid from ether & pentane, Crystals, White needles | |
CAS No. |
21259-20-1 | |
| Record name | (3α,4β,8α)-12,13-epoxytrichothec-9-ene-3,4,8,15-tetrol 4,15-diacetate 8-(3-methylbutyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | T2 Toxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151-152 °C, 151 - 152 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
| Record name | T-2 TOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
| Record name | T2 Toxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


